1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one
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Overview
Description
- Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Benzylation typically involves the use of benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.
Sulfonylation:
- The introduction of the fluorobenzenesulfonyl group can be carried out using fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Quinoline Core:
- Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
- For example, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or sulfonyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
1-Benzyl-4-hydroxyquinolin-2(1H)-one: Lacks the fluoro and sulfonyl groups, potentially altering its biological activity.
6-Fluoro-3-(4-fluorobenzenesulfonyl)quinolin-4-one: Similar structure but without the benzyl group, which may affect its binding affinity and specificity.
Uniqueness: 1-Benzyl-6-fluoro-3-(4-fluorobenzenesulfonyl)-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological interactions. The presence of both fluoro and sulfonyl groups may enhance its stability and binding properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25(13-15-4-2-1-3-5-15)20-11-8-17(24)12-19(20)22(21)26/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYIHJDXLLIQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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